molecular formula C8H9N B102275 3-Vinylaniline CAS No. 15411-43-5

3-Vinylaniline

Cat. No.: B102275
CAS No.: 15411-43-5
M. Wt: 119.16 g/mol
InChI Key: IFSSSYDVRQSDSG-UHFFFAOYSA-N
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Description

3-Vinylaniline, also known as 3-Aminostyrene, is an organic compound with the molecular formula CH2=CHC6H4NH2. It consists of a benzene ring substituted with an amino group (NH2) and a vinyl group (C2H3). This compound is of significant interest due to its applications in various fields, including catalysis, photocatalysis, and the production of fine chemicals.

Safety and Hazards

3-Vinylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to rinse cautiously with water and seek medical advice .

Mechanism of Action

Target of Action

3-Vinylaniline, also known as 3-Aminostyrene , is primarily used in the field of catalysis. Its primary targets are metal atoms, particularly platinum (Pt) atoms, that are anchored onto hollow nanocarbon (h-NC) edges . These Pt atoms play a crucial role in selective hydrogenation reactions .

Mode of Action

The interaction between this compound and its targets involves the formation of a Pt1-C bond, which significantly modifies the catalytic behavior of the anchored Pt atoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrogenation of 3-nitrostyrene . The strong Pt-C bonding enhances the activation of reactants, leading to the efficient hydrogenation of 3-nitrostyrene to this compound .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (119.16 g/mol ) would play a role in its pharmacokinetic profile .

Result of Action

The result of this compound’s action is the efficient and selective hydrogenation of 3-nitrostyrene to this compound . The single-atom catalysts (SACs) demonstrated excellent activity for this reaction, with a turnover number greater than 31,000/h, which is 20 times higher than that of the best catalyst for such selective hydrogenation reactions reported in the literature .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature (2-8°C ) can affect the stability of the compound. Furthermore, the physicochemical properties of the supports in the catalyst play a crucial role in modifying the catalytic behaviors of supported metal species .

Biochemical Analysis

Biochemical Properties

3-Vinylaniline plays a crucial role in biochemical reactions, particularly in the field of catalysis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, this compound is involved in the hydrogenation of 3-nitrostyrene to produce this compound, a reaction catalyzed by platinum-based catalysts . The interaction between this compound and these catalysts involves the formation of strong metal-carbon bonds, which enhances the catalytic activity and selectivity of the reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At high doses, this compound can cause toxicity, including liver damage and alterations in metabolic pathways . These dose-dependent effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of this compound to produce various metabolites . These metabolic transformations can affect the overall metabolic flux within cells, leading to changes in metabolite levels and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can further direct this compound to specific organelles, affecting its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Vinylaniline is primarily synthesized through the selective hydrogenation of 3-nitrostyrene. This reaction can be facilitated by various catalysts, including magnetically recyclable catalysts such as Sm2Co17/Cu. The reaction typically involves the activation of ammonia borane to yield hydrogen, resulting in high conversion and selectivity under room temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of noble metal catalysts like platinum or palladium supported on titanium dioxide or other substrates. The reaction conditions usually include medium-to-high temperatures (above 393 K) and hydrogen pressure (above 3 bar) .

Chemical Reactions Analysis

Types of Reactions: 3-Vinylaniline undergoes various chemical reactions, including:

    Hydrogenation: The selective hydrogenation of 3-nitrostyrene to produce this compound.

    Oxidation: The amino group can be oxidized under specific conditions to form corresponding nitroso or nitro compounds.

    Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Hydrogenation: Catalysts like Sm2Co17/Cu or platinum on titanium dioxide, with hydrogen gas as the reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products:

    Hydrogenation: this compound.

    Oxidation: Nitroso or nitro derivatives of this compound.

    Substitution: Halogenated or alkylated derivatives of this compound.

Comparison with Similar Compounds

    3-Ethylaniline: Similar structure but with an ethyl group instead of a vinyl group.

    4-Vinylaniline: Similar structure but with the vinyl group in the para position relative to the amino group.

    3-Nitrostyrene: Precursor to 3-Vinylaniline, with a nitro group instead of an amino group.

Uniqueness: this compound is unique due to its combination of an amino group and a vinyl group on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo selective hydrogenation and participate in photocatalytic processes makes it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

3-ethenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSSSYDVRQSDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25036-23-1
Record name Benzenamine, 3-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25036-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40401335
Record name 3-Vinylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-43-5
Record name 3-Vinylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the above 3-ethenylnitrobenzene (10 g) in acetic acid (30 ml) was added zinc powder (10 g) and the mixture heated to 70° C. with stirring for two hours, then cooled to room temperature and filtered. Ethyl acetate (300 ml) was added to the filtrate, followed by 1M sodium hydroxide until pH 10. The organic layer was separated, washed with water (100 ml), brine (100 ml) and dried over magnesium sulphate. The solvent was removed under reduced pressure to give the crude product, which was purified by column chromatography to give 3-ethenylaniline (4.9 g), δ (60 MHz, CDCl3) 3.60 (2H, bs, NH2), 5.1, 5.2, 5.5 and 5.8 (3H, 4d, CH2 and CH) and 6.3 to 7.3 (4H, m, ArH).
Quantity
10 g
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reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A degassed solution of 40 mmol of 3-nitrostyrene (starting material) and 40ml of xylene are placed in an autoclave (volume: 200 ml). 2.0 mmol of BINAS(in the form of 11.56 g of an aqueous solution containing 0.173 mol of BINAS/kg of solution) as phosphine and 1.92 g (48 mmol) of NaOH, 23 ml of H2O and 0.8 mmol of PdCl2 are added. The pH is from 10.0 to 10.5.
Quantity
40 mmol
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reactant
Reaction Step One
Quantity
40 mL
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reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
11.56 g
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
1.92 g
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
0.8 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
23 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

50 g of 3-nitrostyrene are dissolved in 240 g of methanol. 10 g of an 18% strength suspension of CoS3 in methanol are added to the solution. The mixture is heated to 100° C in the presence of 30 bars of H2 in a stainless steel autoclave. After 5 hours, the absorption of hydrogen is complete. The mixture is heated for a further half hour to 110° C at 30 bars of H2. 0.5 g of tert.-butyl-pyrocatechol is added to the cooled contents of the autoclave, the mixture is filtered and the solvent is distilled off. 37 g of 3-aminostyrene are obtained. Boiling point16 = 113° -115° C, ND20 = 1.6102.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
240 g
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solvent
Reaction Step One
[Compound]
Name
stainless steel
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

135 g (1 mol) of 3-aminoacetophenone are suspended in 1,000 ml of isopropanol, and 19 g (0.5 mol) of sodium borohydride are slowly added. The reaction mixture is stirred at room temperature for 48 hours and then brought to a pH of 5 with concentrated hydrochloric acid, while cooling with ice. The salt which is precipitated is filtered off with suction, and the slightly reddish solution is concentrated on a rotary evaporator under a water pump vacuum. The desired 1-(3-aminophenyl)ethanol crystallizes overnight in the cold, is filtered off with suction and dried.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
19 g
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reactant
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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